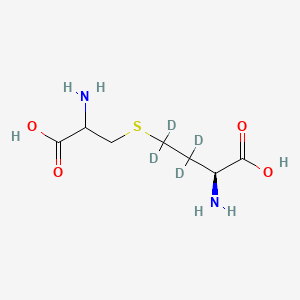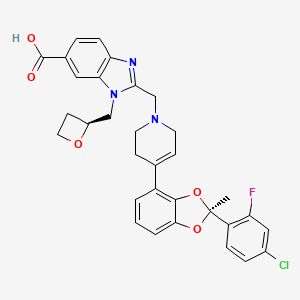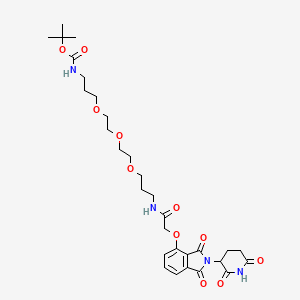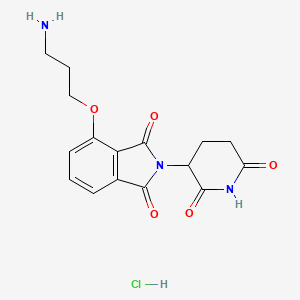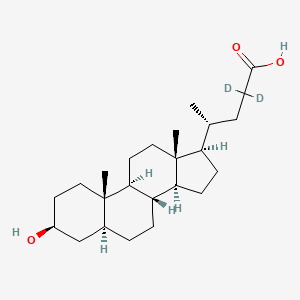
all-trans-Retinol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans-Retinol-d5: is a deuterated form of all-trans-Retinol, a derivative of vitamin A. This compound is often used as an internal standard in mass spectrometry for the quantification of all-trans-Retinol due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinol-d5 involves the incorporation of deuterium atoms into the all-trans-Retinol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of all-trans-Retinol can also result in the incorporation of deuterium atoms into the final product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes several steps:
Synthesis of Deuterated Precursors: Deuterated compounds are synthesized using deuterium gas or deuterated solvents.
Reaction with Retinol: The deuterated precursors are then reacted with retinol under controlled conditions to produce this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality
Chemical Reactions Analysis
Types of Reactions:
Oxidation: All-trans-Retinol-d5 can undergo oxidation to form all-trans-Retinoic acid-d5. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of all-trans-Retinyl acetate-d5. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where the hydroxyl group of this compound is replaced with other functional groups. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: All-trans-Retinoic acid-d5.
Reduction: All-trans-Retinyl acetate-d5.
Substitution: Various substituted retinol derivatives
Scientific Research Applications
All-trans-Retinol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoids.
Biology: Studied for its role in cellular processes such as differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions like acute promyelocytic leukemia and skin disorders.
Industry: Utilized in the formulation of cosmetic products and dietary supplements
Mechanism of Action
All-trans-Retinol-d5 exerts its effects by interacting with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate the transcription of target genes involved in various biological processes. The binding of this compound to these receptors leads to the activation or repression of gene expression, which in turn affects cellular functions such as differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
All-trans-Retinoic acid-d5: A deuterated form of all-trans-Retinoic acid, used as an internal standard in mass spectrometry.
All-trans-Retinyl acetate-d5: A deuterated form of all-trans-Retinyl acetate, used in similar applications as all-trans-Retinol-d5.
Retinol-d5: Another deuterated form of retinol, used for similar purposes
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
InChI Key |
FPIPGXGPPPQFEQ-LHAZDGMOSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


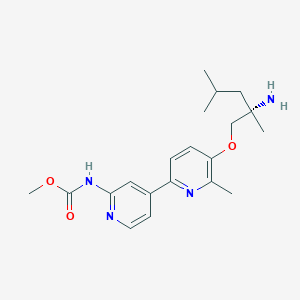
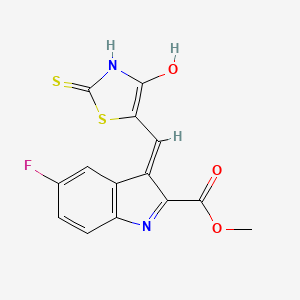

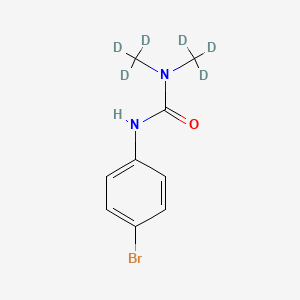
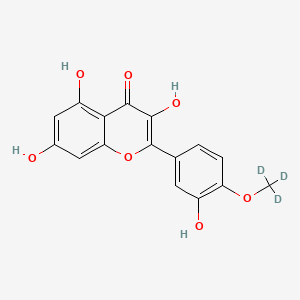

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

